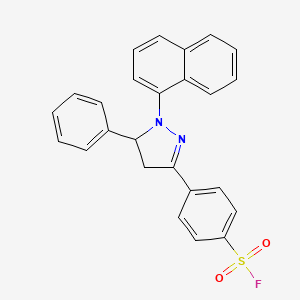

4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride

Description

4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride is a sulfonyl fluoride derivative featuring a naphthalene-substituted dihydropyrazole core. This compound belongs to a class of molecules known for their covalent binding properties, primarily due to the electrophilic sulfonyl fluoride (-SO₂F) group. The sulfonyl fluoride moiety enables selective and irreversible inhibition of target enzymes, particularly serine hydrolases and proteases, by reacting with nucleophilic residues (e.g., serine, threonine) in active sites.

Propriétés

IUPAC Name |

4-(2-naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O2S/c26-31(29,30)21-15-13-19(14-16-21)23-17-25(20-8-2-1-3-9-20)28(27-23)24-12-6-10-18-7-4-5-11-22(18)24/h1-16,25H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPPIZXHTPELOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)S(=O)(=O)F)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(2-Naphthalen-1-yl-3-phenyl-3,4-dihydropyrazol-5-yl)benzenesulfonyl fluoride is part of a class of dihydropyrazole derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and as enzyme inhibitors. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C25H21N3O2S

- Molecular Weight : 425.52 g/mol

- CAS Number : Not specified in the sources.

Structural Features

The compound features:

- A naphthalene ring , which enhances hydrophobic interactions.

- A dihydropyrazole moiety , which is often associated with biological activity against various targets.

- A benzenesulfonyl fluoride group , which may contribute to its reactivity and potential as an inhibitor.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydropyrazole derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : The compound has been shown to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. In vitro assays demonstrated that it significantly reduced cell viability in breast cancer cell lines such as MDA-MB-231 and T-47D by inducing apoptosis and disrupting the cell cycle .

- Induction of Apoptosis : Specific derivatives have been reported to trigger apoptosis in cancer cells. For instance, one study found that certain pyrazoline derivatives induced early and late apoptosis in MDA-MB-231 cells, with percentages reaching up to 34.22% compared to control groups .

- Cell Cycle Arrest : The compound has also been implicated in causing cell cycle arrest at specific phases, which further contributes to its anticancer efficacy.

Enzyme Inhibition

The benzenesulfonyl fluoride group is known for its ability to form covalent bonds with serine residues in enzymes, potentially leading to inhibition of proteases and other enzymes involved in tumor progression. This mechanism may be particularly relevant for targeting enzymes that facilitate cancer metastasis.

Synthesis and Evaluation

A recent study focused on synthesizing various dihydropyrazole derivatives, including this compound, and evaluating their biological activities. The synthesis involved several steps, including condensation reactions and cyclization processes, yielding compounds with varying degrees of activity against cancer cell lines .

Table 1: Summary of Biological Activity of Dihydropyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|---|

| 9g | MDA-MB-231 | 12.5 | 32.32 | EGFR Inhibition |

| 9k | MDA-MB-231 | 10.0 | 34.22 | Cell Cycle Arrest |

| 9a | T-47D | 15.0 | 28.00 | Apoptosis |

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinity of these compounds for EGFR, suggesting that modifications to the naphthalene and phenyl groups can enhance binding interactions . These findings support the hypothesis that structural optimization can lead to improved anticancer activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Key Structural and Functional Analogues

The compound’s activity and mechanism are best understood in comparison to three categories of analogues:

Sulfonyl Fluoride-Based Inhibitors (e.g., AEBSF, 4-(2-aminoethyl)benzenesulfonyl fluoride).

Pyrazole Derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde).

Naphthalene-Containing Bioactive Molecules (e.g., kinase inhibitors with naphthalene scaffolds).

Comparative Analysis

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula.

Mechanistic Insights

Target Compound vs. AEBSF: Structural Differences: The target compound’s naphthalene and dihydropyrazole groups replace AEBSF’s aminoethyl substituent. This substitution likely enhances hydrophobic interactions with target enzymes, as seen in naphthalene-containing kinase inhibitors. Functional Impact: AEBSF inhibits NADPH oxidase activation by targeting cytochrome b₅₅₉ and interfering with p47phox/p67phox translocation .

Target Compound vs. Pyrazole Derivatives: The compound from lacks a sulfonyl fluoride group but includes a trifluoromethylpyrazole core. Trifluoromethyl groups are known to enhance metabolic stability and binding affinity in drug design.

Naphthalene-Containing Analogues :

- Naphthalene is a common scaffold in kinase inhibitors (e.g., imatinib derivatives), where it facilitates π-π stacking with aromatic residues in ATP-binding pockets. The target compound’s naphthalene group may similarly enhance binding to hydrophobic enzyme regions, complementing the sulfonyl fluoride’s covalent reactivity .

Research Findings and Implications

Target Compound’s Unique Advantages

- Enhanced Selectivity: The naphthalene and dihydropyrazole groups may reduce off-target effects compared to AEBSF, which has broader reactivity due to its smaller aminoethyl substituent.

- Improved Pharmacokinetics : Increased lipophilicity from the naphthalene ring could enhance cell membrane penetration, a critical factor for intracellular targets like NADPH oxidase.

Limitations and Challenges

- Synthetic Complexity : The multi-ring system (naphthalene + dihydropyrazole) complicates synthesis and scale-up.

- Lack of Direct Activity Data : While structural analogs like AEBSF are well-studied, the target compound’s specific inhibitory potency and selectivity remain unquantified in published literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.